
3-(S)-Hydroxypyrrolidinylavanafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that is commonly used in scientific research. It is a derivative of avanafil, a medication used to treat erectile dysfunction. The compound has been found to have potential applications in various fields of research, including drug development and neuroscience.
Applications De Recherche Scientifique
3-(S)-Hydroxypyrrolidinylavanafil has a wide range of potential applications in scientific research. One of the most promising areas of research is in drug development. The compound has been found to have potent inhibitory effects on phosphodiesterase type 5 (PDE5), an enzyme that is involved in the regulation of blood flow. This makes it a potential candidate for the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Another area of research where 3-(S)-Hydroxypyrrolidinylavanafil has shown promise is in neuroscience. The compound has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 3-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. The compound works by inhibiting the activity of PDE5, which in turn leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This results in relaxation of the smooth muscles in the blood vessels, leading to increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(S)-Hydroxypyrrolidinylavanafil are similar to those of avanafil. The compound has been found to have potent inhibitory effects on PDE5, leading to increased levels of cGMP and relaxation of the smooth muscles in the blood vessels. This results in increased blood flow, which can have beneficial effects in the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(S)-Hydroxypyrrolidinylavanafil in lab experiments is its potent inhibitory effects on PDE5. This makes it a useful tool for studying the role of PDE5 in various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high doses of the compound can cause liver damage and other adverse effects.
Orientations Futures
There are several future directions for research on 3-(S)-Hydroxypyrrolidinylavanafil. One area of research is in the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease. The compound's potent inhibitory effects on PDE5 make it a promising candidate for drug development.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of these conditions.
In conclusion, 3-(S)-Hydroxypyrrolidinylavanafil is a promising compound with a wide range of potential applications in scientific research. Its potent inhibitory effects on PDE5 make it a potential candidate for the development of new drugs for the treatment of various conditions. Its neuroprotective effects also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the compound's potential and limitations.
Méthodes De Synthèse
The synthesis of 3-(S)-Hydroxypyrrolidinylavanafil involves the reaction of avanafil with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified using chromatography techniques to obtain pure 3-(S)-Hydroxypyrrolidinylavanafil.
Propriétés
Numéro CAS |
330785-58-5 |
|---|---|
Nom du produit |
3-(S)-Hydroxypyrrolidinylavanafil |
Formule moléculaire |
C23H26ClN7O4 |
Poids moléculaire |
499.956 |
Nom IUPAC |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(9-16(19)24)10-27-21-15(22(34)28-12-20-25-6-2-7-26-20)11-29-23(30-21)31-8-5-18(33)17(31)13-32/h2-4,6-7,9,11,17-18,32-33H,5,8,10,12-13H2,1H3,(H,28,34)(H,27,29,30)/t17-,18+/m1/s1 |
Clé InChI |
VCNDLBXEFZQPDC-MSOLQXFVSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC(C4CO)O)Cl |
Synonymes |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



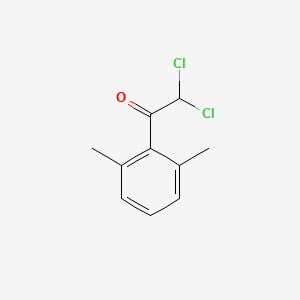
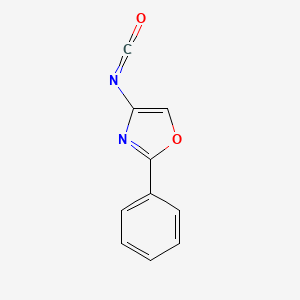
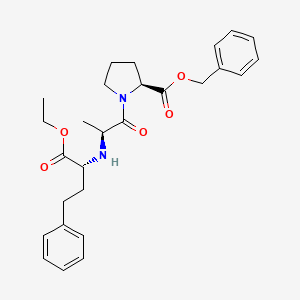
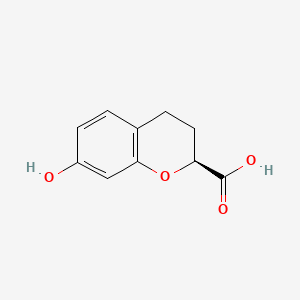
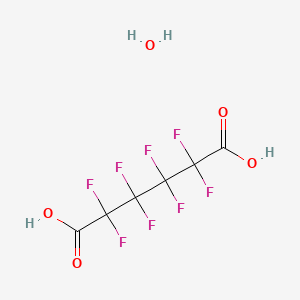
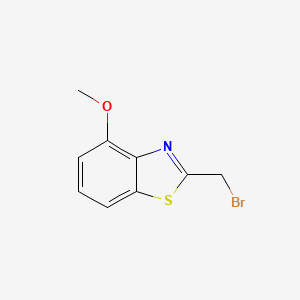
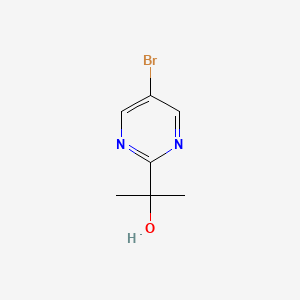
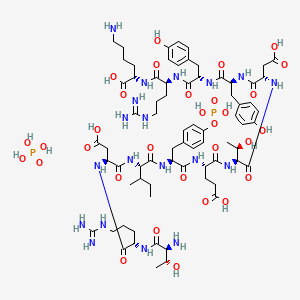
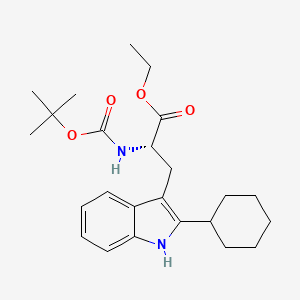

![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)